molecular formula C25H27N3O B195246 4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile CAS No. 138401-24-8

4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile

カタログ番号: B195246
CAS番号: 138401-24-8
分子量: 385.5 g/mol
InChIキー: KWEQEHOPDHARIA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile (CAS: 138401-24-8; molecular formula: C₂₅H₂₇N₃O; molecular weight: 385.50) is a biphenyl-substituted carbonitrile featuring a 1,3-diazaspiro[4.4]non-1-en-4-one core. It serves as a key intermediate in the synthesis of Irbesartan, a widely prescribed angiotensin II receptor blocker (ARB) for hypertension . Its structural uniqueness lies in the spirocyclic diazaspiro moiety, which confers conformational rigidity, and the biphenyl-carbonitrile group, which enhances receptor binding affinity .

特性

IUPAC Name

2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O/c1-2-3-10-23-27-25(15-6-7-16-25)24(29)28(23)18-19-11-13-20(14-12-19)22-9-5-4-8-21(22)17-26/h4-5,8-9,11-14H,2-3,6-7,10,15-16,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEQEHOPDHARIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431716
Record name 4'-[(2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl][1,1'-biphenyl]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138401-24-8
Record name 2-Butyl-3-[[2′-(cyano)biphenyl-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138401-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-((2-Butyl-4-oxo-1,3-diazaspiro(4.4)non-1-ene-3-yl)methyl)(1,1'-biphenyl)-2-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138401248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-[(2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl][1,1'-biphenyl]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-((2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-ene-3-yl)methyl)(1,1'-biphenyl)-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.205
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4'-((2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-ene-3-yl)methyl)(1,1'-biphenyl)-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.442
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

準備方法

Molecular Architecture

The compound features a 1,3-diazaspiro[4.4]non-1-en-4-one core substituted with a butyl group at position 2 and a biphenyl-2-carbonitrile moiety at position 3 (Fig. 1). The spirocyclic system induces conformational rigidity, while the biphenyl group facilitates binding to the angiotensin II receptor. Critical physicochemical properties include:

PropertyValueSource
Molecular formulaC₂₅H₂₇N₃O
Molecular weight385.50 g/mol
Exact mass385.2154 Da
SMILESCCCCC1=NC2(CCCC2)C(=O)N1Cc3ccc(cc3)c4ccccc4C#N
Storage conditions+5°C, protected from light

The presence of both electron-withdrawing (carbonitrile) and lipophilic (butyl, biphenyl) groups necessitates precise control over regioselectivity during synthesis.

Synthetic Routes and Methodologies

Two-Step Coupling Approach (Patent US20090176849A1)

The primary industrial method involves sequential coupling reactions (Scheme 1):

Step 1: Nucleophilic Substitution
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one reacts with 4-bromomethylphenylboronic acid in dimethylformamide (DMF) under basic conditions. Key parameters:

ParameterCondition 1Condition 2
BaseLiHMDSNaH
Temperature25°CRT (20–25°C)
Time24 hours4 hours
Yield68–72%75–78%
Purity (HPLC)≥95%≥97%

Lithium hexamethyldisilazide (LiHMDS) promotes deprotonation of the spirocyclic amine, enabling nucleophilic attack on the bromomethyl group. Sodium hydride (NaH) offers faster kinetics but requires strict moisture control.

Step 2: Suzuki-Miyaura Cross-Coupling
The boronic acid intermediate couples with 2-cyanophenyl bromide using palladium catalysis:

This step installs the ortho-cyano biphenyl group critical for subsequent tetrazole formation in irbesartan.

Process Optimization Strategies

Solvent and Base Selection

Comparative studies reveal DMF’s superiority over THF or acetonitrile due to its polar aprotic nature, which stabilizes charged intermediates (Table 1):

SolventBaseReaction Time (h)Yield (%)
DMFLiHMDS2472
THFLiHMDS4858
MeCNNaH665

LiHMDS in DMF achieves optimal balance between reaction rate and product stability.

Temperature Profiling

Controlled thermal studies demonstrate room temperature (20–25°C) minimizes byproduct formation compared to elevated temperatures:

  • 25°C : 3% dimeric impurities

  • 40°C : 12% dimeric impurities

  • 0°C : 45% unreacted starting material

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=7.6 Hz, 1H, ArH), 7.65–7.50 (m, 6H, ArH), 4.45 (s, 2H, CH₂), 3.10 (t, J=7.2 Hz, 2H, NCH₂), 2.75–2.60 (m, 4H, spiro-CH₂).

  • HRMS : m/z 385.2154 [M+H]⁺ (calc. 385.2154).

Chromatographic Purity

HPLC analysis (C18 column, 60:40 MeCN/H₂O, 1 mL/min) shows retention time at 8.2 minutes with ≥98.5% purity.

Scale-Up Considerations

Industrial-Scale Modifications

  • Catalyst Recycling : Pd recovery via activated carbon filtration reduces costs by 30%.

  • Waste Stream Management : DMF is distilled and reused, achieving 90% solvent recovery.

  • Crystallization : Anti-solvent (n-heptane) addition yields 92% recovery with 99.5% purity.

Emerging Methodologies

Continuous Flow Synthesis

Recent advancements employ microreactors for Step 1, reducing reaction time to 2 hours with 80% yield. Key benefits:

  • Enhanced heat transfer minimizes thermal degradation

  • Precise stoichiometric control reduces excess reagent use

化学反応の分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

科学的研究の応用

Chemical Properties and Structure

The molecular formula of the compound is C25H27N3OC_{25}H_{27}N_{3}O with a molecular weight of approximately 385.5 g/mol. The structural characteristics include a biphenyl moiety and a diazaspiro ring system, which contribute to its biological activity and stability.

Anticancer Activity

Research indicates that compounds similar to 4'-((2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile exhibit promising anticancer properties. For instance:

  • Mechanism of Action : These compounds can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
  • Case Studies : In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, suggesting potential for development as anticancer agents .

Antimicrobial Properties

The diazaspiro structure has been associated with antimicrobial activity:

  • Efficacy Against Bacteria : Compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. This suggests that This compound could be explored for antibiotic development .

Electrolyte Materials

Recent studies have highlighted the potential use of similar spiro compounds in the development of electrolytes for fuel cells:

  • Conductivity : The unique structure allows for enhanced ionic conductivity, making it suitable for use in anion exchange membranes .

Polymer Chemistry

The compound's ability to form stable interactions with polymers opens avenues for its use in composite materials:

  • Composite Development : Incorporating this compound into polymer matrices can improve mechanical properties and thermal stability .

Data Table: Summary of Applications

Application AreaDescriptionRelevant Studies
Anticancer ActivityInduces apoptosis in cancer cells; inhibits growth of cancer cell lines ,
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Electrolyte MaterialsEnhances ionic conductivity for fuel cells
Polymer ChemistryImproves mechanical properties in composite materials

作用機序

The mechanism by which this compound exerts its effects involves the interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, it prevents the breakdown of acetylcholine, a neurotransmitter, thereby enhancing cholinergic transmission in the nervous system.

類似化合物との比較

Structural Analogues in Hypertension Therapeutics

Sparsentan (RE-021, PS433540)
  • Structure: Shares the 4-oxo-1,3-diazaspiro[4.4]non-1-en-3-ylmethyl group but includes a sulfonamide substituent and an ethoxymethyl-biphenyl system.
  • Activity : Dual antagonist of angiotensin II type 1 (AT1) and endothelin type A (ETA) receptors, with IC₅₀ values of 0.8 nM (AT1) and 21 nM (ETA) .
  • Key Difference : The sulfonamide and isoxazolyl groups enhance solubility and bioavailability compared to the simpler carbonitrile in the target compound .
BMS-248360 (Compound 15)
  • Structure : Contains a 3,3-dimethyl-2-oxo-1-pyrrolidinylmethyl substituent on the biphenyl ring.
  • Activity : Potent dual AT1/ETA antagonist (IC₅₀: 0.3 nM for AT1, 1.3 nM for ETA) with improved pharmacokinetics due to lipophilic substituents .
  • Key Difference: The pyrrolidinone group increases metabolic stability, whereas the target compound lacks this modification .

Structural Analogues in Oncology and Metabolic Disease

4'-Fluoro-biphenyl-2-carbonitrile Derivatives
  • Examples : Compounds 1 and 12a () incorporate oxadiazole or benzimidazole moieties linked via a thioether bridge.
  • Activity : Glycogen synthase kinase-3α (GSK-3α) inhibitors with antiproliferative effects in leukemia models .
  • Key Difference : The fluorine atom and heterocyclic appendages enhance kinase selectivity, unlike the unsubstituted biphenyl in the target compound .
Curcumin-Biphenyl Carbonitrile Conjugates (CD3, CD7)
  • Structure: Hybrid molecules combining curcumin’s dienone backbone with the biphenyl-carbonitrile group.
  • Activity : Anticancer agents targeting NF-κB and STAT3 pathways .
  • Key Difference: The conjugation introduces redox-active phenolic groups, absent in the target compound .

Crystallographic and Physicochemical Comparisons

  • Torsion Angles : The biphenyl moiety in the target compound exhibits torsion angles (C16-C17-C20-C21: 41.1°, C18-C17-C20-C25: 43.3°) similar to candesartan cilexetil (49.6°), suggesting comparable conformational flexibility for receptor binding .
  • LogP and Solubility : The target compound has a LogP of 3.87, indicating moderate lipophilicity. In contrast, 4h (), a hydroxymethyl-substituted analogue, has higher hydrophilicity (LogP ~2.5) due to polar groups .

生物活性

4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • CAS Number : 254740-64-2
  • Molecular Formula : C₃₂H₄₀N₄O₅S
  • Molecular Weight : 592.75 g/mol
  • Structure : The compound features a biphenyl structure linked to a diazaspiro moiety, which is crucial for its biological activity.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives of diazaspiro compounds can inhibit tumor cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

The proposed mechanisms for the antitumor activity include:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells, leading to cell death.
  • Induction of Apoptosis : Activation of apoptotic pathways has been observed in studies involving similar spiro compounds.
  • Targeting Specific Enzymes : Some studies suggest that these compounds can inhibit specific enzymes involved in tumor growth.

Study on Anticancer Efficacy

In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of a structurally similar compound. The results demonstrated that the compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range.

Cell LineIC50 (µM)
MCF7 (Breast)5.0
A549 (Lung)7.5
HeLa (Cervical)6.0

Pharmacokinetics and Toxicity

Another study focused on the pharmacokinetics and toxicity profile of related diazaspiro compounds. The findings suggested moderate bioavailability and low toxicity at therapeutic doses, making them suitable candidates for further development as anticancer agents.

In Vitro Studies

In vitro assays have shown that this compound exhibits:

  • Cytotoxicity : Effective against multiple cancer cell lines.
  • Selectivity : Lower toxicity towards normal cells compared to cancerous cells.

In Vivo Studies

Animal models have been employed to assess the efficacy and safety of this compound. Preliminary results indicate:

  • Significant tumor reduction in treated animals compared to controls.
  • Minimal side effects observed at therapeutic doses.

Q & A

Q. What is the optimal synthetic route for 4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile?

The compound is synthesized via nucleophilic substitution between 2-cyano-4'-bromomethylbiphenyl and 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one under basic conditions (K₂CO₃ in DMF at 80°C). Reaction progress should be monitored using TLC (ethyl acetate/hexane, 3:7) and HPLC (C18 column, acetonitrile/water gradient). Post-reaction purification involves column chromatography (silica gel, eluent gradient) to isolate the product with ≥95% purity .

Q. What are the key physicochemical properties critical for experimental handling?

Key properties include:

  • Molecular weight : 385.5 g/mol
  • Melting point : 95–97°C (sensitive to recrystallization solvent; use ethanol/water mixtures).
  • Solubility : Poor in aqueous buffers; dissolve in DMSO or DMF for biological assays.
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., hydrolysis of the spirodiazaspiro moiety) .

Q. How should researchers characterize the compound’s structural integrity post-synthesis?

Employ a multi-technique approach:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and COSY for stereochemical confirmation.
  • FT-IR : Verify carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2220 cm⁻¹) functional groups.
  • HRMS : Validate molecular formula (C₂₆H₂₇N₃O) with <2 ppm mass error .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the spirodiazaspiro moiety during synthesis?

The spirodiazaspiro core undergoes tautomerization under basic conditions, enabling nucleophilic attack at the methylene bridge. Investigate using isotopic labeling (e.g., deuterated solvents) and kinetic studies (UV-Vis monitoring at 260 nm). Density Functional Theory (DFT) calculations (B3LYP/6-311G**) can model transition states to confirm the rate-limiting step .

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected NMR splitting patterns)?

Discrepancies may arise from rotameric equilibria or solvent-dependent conformational changes. Use variable-temperature NMR (25–60°C) to probe dynamic effects. For ambiguous signals, apply 2D techniques (HSQC, HMBC) or compare with X-ray crystallography data if single crystals are obtainable (slow evaporation from chloroform) .

Q. What computational strategies predict the compound’s pharmacokinetic and thermodynamic behavior?

  • Molecular Dynamics (MD) : Simulate solvation free energy in explicit water (AMBER force field) to estimate logP and solubility.
  • ADMET Prediction : Use tools like SwissADME to assess CYP450 metabolism and blood-brain barrier permeability.
  • Thermodynamic Stability : Calculate Gibbs free energy (ΔG) of degradation pathways using Gaussian09 .

Q. How can synthetic yield be improved while minimizing byproduct formation?

Optimize via Design of Experiments (DoE) :

  • Factors : Reaction temperature (70–90°C), base equivalents (1.2–2.0), and solvent polarity (DMF vs. DMSO).
  • Response Surface Methodology (RSM) : Identify interactions between variables.
  • Byproduct Analysis : Use LC-MS to track impurities (e.g., dimerization products) and adjust stoichiometry .

Q. What methodologies validate the compound’s biological target engagement in vitro?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) to angiotensin receptors.
  • Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in HEK293 cells.
  • Fluorescence Polarization : Compete with labeled ligands (IC₅₀ determination) .

Methodological Notes

  • Theoretical Frameworks : Link synthesis and characterization to molecular orbital theory (for reactivity) or quantum mechanics/molecular mechanics (QM/MM) for binding studies .
  • Data Contradiction Analysis : Cross-validate conflicting results (e.g., NMR vs. computational data) using orthogonal techniques like X-ray diffraction or isotopic tracing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile
Reactant of Route 2
4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。